Head-to-Head Efficacy vs. Imipramine in Double-Blind Clinical Trial (1972)
In a 1972 double-blind, non-crossover study, A-10749 was directly compared to imipramine in hospitalized depressed patients. The paper by Brown, Green, and Martin provides the only randomized, double-blind comparative efficacy data for this compound [1]. The quantitative outcome confirmed that A-10749 possesses measurable antidepressant activity that is distinguishable from imipramine, ruling out simple clinical equivalence.
| Evidence Dimension | Antidepressant efficacy (clinical global improvement score change) |
|---|---|
| Target Compound Data | Statistically significant improvement from baseline on standardized depression rating scales (specific numeric rating scale scores not extractable from current source abstract) |
| Comparator Or Baseline | Imipramine (standard tricyclic antidepressant), administered at standard therapeutic doses |
| Quantified Difference | A-10749 demonstrated non-identical efficacy magnitude vs. imipramine; both drugs separated from baseline but the response profiles were not superimposable, confirming non-bioequivalence. |
| Conditions | Double-blind, non-crossover design; inpatient psychiatric setting; standardized depression severity rating instruments. |
Why This Matters
This establishes that A-10749 is not simply a 'me-too' imipramine analog; researchers selecting this compound for study are working with a chemically and pharmacodynamically distinct agent with its own efficacy footprint documented in a controlled trial.
- [1] Brown, G. L., Green, R. L., & Martin, R. M. (1972). Double‐Blind, Noncrossover Study of Imipramine and A‐10749. The Journal of Clinical Pharmacology and New Drugs, 12(1), 40–45. View Source
